molecular formula C7H12N4O4 B2591793 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid CAS No. 1989659-34-8

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid

Cat. No. B2591793
CAS RN: 1989659-34-8
M. Wt: 216.197
InChI Key: NRXWTKCTLKUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is a chemical compound with the molecular formula C7H12N4O4 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is 216.2 . The InChI code for this compound is 1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid is a powder at room temperature .

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

A series of optically active 1H-imidazole 3-oxides were synthesized from amino acid esters, showing the versatility of imidazole derivatives in organic synthesis. These compounds underwent further transformations into various derivatives, highlighting the reactivity and functional group compatibility of imidazole-based compounds (Jasiński et al., 2008).

Catalysis Using Oxalic Acid

Oxalic acid was utilized as a catalyst for the efficient synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles and 2,4,5-triaryl-1H-imidazoles, demonstrating the role of oxalic acid in promoting condensation reactions and its environmental benefits due to the use of ethanol-water as a solvent (Kokare et al., 2007).

Development of Fluorescent and Fluorogenic Dyes

Imidazoles containing a substituted aminoethyl group were oxidized to form compounds with a significant bathochromic shift, indicating their potential use in the synthesis of new fluorescent and fluorogenic dyes. This research underscores the utility of imidazole derivatives in the development of materials with novel optical properties (Baleeva et al., 2017).

Enantioselective Synthesis

1H-Imidazol-4(5H)-ones were introduced as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers. This study highlights the significance of imidazole derivatives in the field of stereoselective synthesis and the development of N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Supramolecular Chemistry

The imidazolyl derived complex involving oxalic acid demonstrated the formation of a three-dimensional porous network through hydrogen bonding. This study showcases the application of imidazole and oxalic acid derivatives in constructing supramolecular architectures with potential applications in material science and catalysis (Jin & Wang, 2010).

Safety And Hazards

The safety information for 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

5-(2-aminoethyl)-1H-imidazol-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWTKCTLKUKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid

CAS RN

1989659-34-8
Record name 5-(2-aminoethyl)-1H-imidazol-2-amine oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.